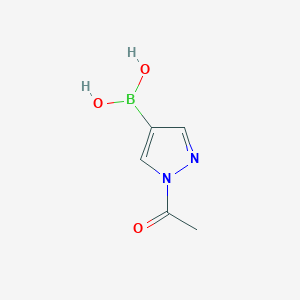

1-Acetylpyrazole-4-boronic Acid

Description

Significance of Pyrazole (B372694) Architectures in Contemporary Chemical Research

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal and materials chemistry. mdpi.comwisdomlib.orgglobalresearchonline.net Their unique structural and electronic properties make them versatile scaffolds in drug discovery, with numerous pyrazole-containing drugs approved for therapeutic use. nih.govnih.gov The pyrazole nucleus is found in a wide range of pharmacologically active agents, including anti-inflammatory drugs like celecoxib, antipsychotics, and anti-obesity medications. nih.gov This broad spectrum of biological activity is attributed to the ability of the pyrazole ring to act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility, and facilitating strong interactions with biological targets. nih.gov Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry, serving as herbicides, insecticides, and fungicides. nih.govpharmajournal.net Their applications also extend to materials science, where they are used in the development of dyes and fluorescent substances. globalresearchonline.net The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was discovered in 1959 in watermelon seeds, highlighting the natural relevance of this heterocyclic system. wikipedia.orgnih.gov

The synthesis of pyrazoles has a long history, with the first substituted pyrazoles being prepared in 1883 by Knorr through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govmdpi.com This method, along with others such as the reaction of α,β-unsaturated aldehydes with hydrazine, remains a fundamental approach to constructing the pyrazole ring. wikipedia.org

Overview of Organoboronic Acid Derivatives in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Organoboronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are indispensable reagents in modern organic synthesis. wikipedia.orgwiley-vch.de Their prominence is largely due to their role as coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. libretexts.orgnumberanalytics.comwikipedia.org This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org

The versatility of the Suzuki-Miyaura coupling stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the stability and low toxicity of the boronic acid reagents. nih.govorganic-chemistry.org The reaction mechanism involves three key steps: oxidative addition of an organic halide to a palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.orgnumberanalytics.com A base is crucial for activating the organoboronic acid to facilitate the transmetalation step. nih.govnumberanalytics.com

Beyond the Suzuki-Miyaura reaction, organoboronic acids participate in other important transformations, including the Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.org The development of methods for preparing a diverse array of boronic acids has further expanded their utility in synthesizing complex molecules for pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comjyu.fi

Historical Context and Evolution of Pyrazole-4-boronic Acid Chemistry

The synthesis of pyrazole-4-boronic acid and its derivatives represents a significant advancement in the functionalization of the pyrazole ring. While the pyrazole core itself has been known and utilized for over a century, the introduction of a boronic acid moiety at the 4-position is a more recent development. This has been largely driven by the desire to use pyrazoles as building blocks in cross-coupling reactions.

The synthesis of pyrazole-4-boronic acid pinacol (B44631) ester, a stable and commonly used derivative, has been achieved through various methods. One approach involves the reaction of 1-Boc-4-halogenopyrazole with pinacol diboron (B99234) in the presence of a palladium catalyst. google.com Another method describes the preparation starting from malonaldehyde and ethylene (B1197577) glycol, followed by reaction with hydrazine and subsequent borylation. google.com These synthetic routes provide access to a key intermediate that can be further modified or used directly in coupling reactions. The development of these synthetic methods has been crucial for exploring the full potential of pyrazole-4-boronic acids in organic synthesis.

Specific Research Focus: 1-Acetylpyrazole-4-boronic Acid and Related N-Substituted Pyrazole Boronic Acid Derivatives

Among the various N-substituted pyrazole-4-boronic acids, This compound and its pinacol ester have garnered specific attention. The acetyl group at the N1-position of the pyrazole ring introduces an electron-withdrawing character, which can influence the reactivity of the boronic acid moiety. This N-acylation provides a handle for tuning the electronic properties of the molecule.

Research has shown that N-acyl pyrazoles can act as effective inhibitors of serine hydrolases, with their inhibitory activity being tunable through substitution on the pyrazole ring. nih.gov While this study focused on the reactivity of the N-acyl group itself, it highlights the potential for N-substituents to modulate the biological and chemical properties of the pyrazole scaffold.

The synthesis of 1-Acetyl-1H-pyrazole-4-boronic acid pinacol ester is documented, indicating its availability for research and synthetic applications. sigmaaldrich.comvwr.comsigmaaldrich.com This compound serves as a valuable building block, allowing for the introduction of the acetylated pyrazole-4-yl moiety into various molecular frameworks via Suzuki-Miyaura coupling and other transition metal-catalyzed reactions. The ability to introduce this specific N-substituted pyrazole unit is of interest for creating novel compounds with potentially unique biological activities or material properties.

The broader class of N-substituted pyrazole boronic acids is also an active area of investigation. For instance, N-Boc-1H-pyrazole-4-boronic acid is a commercially available reagent used in organic synthesis. sigmaaldrich.comsigmaaldrich.com The Boc (tert-butoxycarbonyl) protecting group can be readily removed, providing access to the unsubstituted NH-pyrazole-4-boronic acid, further enhancing the synthetic versatility of this class of compounds. The study of these derivatives continues to expand the toolbox available to organic chemists for the construction of complex and functionally diverse molecules.

Properties

IUPAC Name |

(1-acetylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O3/c1-4(9)8-3-5(2-7-8)6(10)11/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAKXWXKJSSNGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C(=O)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Acetylpyrazole 4 Boronic Acid and Its Precursors

Direct Boronylation Strategies for Pyrazole (B372694) Ring Systems

The introduction of a boronic acid or its ester equivalent at the C4-position of a pyrazole ring is a critical transformation. Several powerful synthetic methods have been developed to achieve this, including classic lithiation-borylation protocols and more modern transition-metal-catalyzed approaches.

The lithiation-borylation sequence is a foundational method in organometallic chemistry for the synthesis of aryl and heteroaryl boronic acids. bris.ac.uk This strategy involves the deprotonation of a C-H bond using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate a highly reactive organolithium intermediate. This intermediate is then quenched with an electrophilic boron source, typically a trialkyl borate (B1201080) like triisopropyl borate or trimethyl borate, followed by acidic workup to yield the boronic acid.

For pyrazole systems, regioselectivity of the deprotonation is a key challenge. The acidity of the C-H protons on the pyrazole ring can be influenced by substituents. While the C5-proton is often the most acidic due to its proximity to the two nitrogen atoms, appropriate directing or protecting groups can steer lithiation to other positions. researchgate.netrsc.org For instance, the use of a bulky N-phenylsulphonyl protecting group on 4-bromopyrazole has been shown to direct lithiation specifically to the C5 position. rsc.org Achieving selective C4-lithiation often requires a precursor that is already substituted at other positions, blocking them from deprotonation. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester has been developed that proceeds via the isolation of a corresponding lithium hydroxy ate complex, which is formed from 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate. researchgate.net

The general protocol for this transformation is outlined below:

General Lithiation-Borylation ReactionThe palladium-catalyzed Miyaura borylation is one of the most efficient and widely used methods for synthesizing aryl and heteroaryl boronic esters. beilstein-journals.org This reaction involves the cross-coupling of a halo-substituted pyrazole (typically 4-bromo- or 4-iodo-pyrazole) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). beilstein-journals.orgnih.gov

The reaction is catalyzed by a palladium complex, often formed in situ from a palladium source like Pd(OAc)₂ or Pd(dba)₂ and a phosphine (B1218219) ligand. beilstein-journals.orgrsc.org A base, such as potassium acetate (B1210297) (KOAc) or potassium carbonate (K₂CO₃), is required to facilitate the catalytic cycle. rsc.orgberkeley.edu This method offers excellent functional group tolerance and generally provides high yields of the desired pyrazole-4-boronic acid pinacol ester. nih.gov For example, 1-Boc-4-halogenopyrazole can be reacted with pinacol diboron using a palladium catalyst in the presence of an alkali metal weak acid salt to produce 1-Boc-4-pyrazole pinacol borate. google.com Similarly, 1-alkyl-4-iodopyrazole can be converted to its corresponding pinacol borate ester via a Grignard reagent exchange method. google.com

The table below summarizes typical conditions for the Miyaura borylation of halogenated pyrazoles.

| Starting Material | Boron Reagent | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Boc-4-iodopyrazole | B₂pin₂ | Pd(dppf)Cl₂ | KOAc | Dioxane | High | google.com |

| 1-Alkyl-4-iodopyrazole | Isopropoxy pinacol borane | - (via Grignard) | - | THF | 43-50% | google.com |

| Aryl Halides (General) | B₂pin₂ | Pd(dba)₂/XPhos | KOAc | - (Solvent-free) | High | beilstein-journals.org |

Direct C-H borylation represents a highly atom-economical and efficient strategy for preparing organoboron compounds, as it avoids the need for pre-functionalized starting materials like organohalides. nih.govrsc.org These reactions typically employ iridium-based catalysts, such as [Ir(cod)OMe]₂ in conjunction with a bidentate phosphine or bipyridine ligand, to selectively activate a C-H bond and convert it to a C-B bond using a diboron reagent. researchgate.net

For pyrazole scaffolds, the inherent electronic properties and the presence of nitrogen atoms can direct the regioselectivity of C-H activation. researchgate.net The C4 position of the pyrazole ring is a nucleophilic center, making it a viable site for electrophilic aromatic substitution-type functionalization. researchgate.net Conversely, the C5 proton is the most acidic, and the N2 nitrogen can act as a directing group, often guiding the metal catalyst to functionalize the C5 position. researchgate.net Therefore, achieving selective C4 borylation often requires careful selection of the N1-substituent and reaction conditions to overcome the innate reactivity patterns of the pyrazole ring. Recent advances have focused on developing ligands that can control the regioselectivity of the borylation, including directing functionalization to more remote positions. escholarship.orgnih.gov

| Substrate Type | Catalyst System | Boron Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Aromatic Heterocycles | Iridium/Bipyridine Ligands | B₂pin₂ | Steric factors dominate regioselectivity. | researchgate.net |

| Pyrazoles | Ruthenium(II) | α-bromoboronates | Directed meta-C-H functionalization. | acs.org |

| Pyrazoles | Iridium/Chiral N,B-Ligands | B₂pin₂ | Enantioselective borylation at the β-position. | escholarship.org |

N-Acetylation and Functional Group Interconversion Strategies

Once the pyrazole-4-boronic acid or its ester is obtained, the final step is the introduction of the acetyl group at the N1 position of the pyrazole ring. This is typically achieved through standard N-acetylation procedures. The stability and handling of the boron functionality are critical during this and subsequent steps, necessitating the strategic use of protecting groups.

The N-acetylation of pyrazole-4-boronic acid or its pinacol ester can be accomplished using common acetylating agents. The reaction of pyrazole-4-boronic acid pinacol ester with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) or under acidic catalysis affords the desired 1-acetylpyrazole-4-boronic acid pinacol ester. sigmaaldrich.comresearchgate.net The reaction is generally straightforward, as the boronic ester functionality is robust enough to withstand typical acylation conditions. The resulting product, 1-acetyl-1H-pyrazole-4-boronic acid pinacol ester, is a stable, solid compound. sigmaaldrich.com

While boronic acids are the fundamental compound, they are often challenging to handle. They can be prone to dehydration to form cyclic boroxines and are not always stable to purification methods like silica (B1680970) gel chromatography. For these reasons, boronic acids are frequently converted into more stable derivatives, such as pinacol esters or potassium trifluoroborate salts. whiterose.ac.uk

Pinacol Esters : Pyrazole-4-boronic acid pinacol ester is the most common protected form. nbinno.com It is formed by reacting the boronic acid with pinacol, often with azeotropic removal of water. Alternatively, it is the direct product from Miyaura borylation with B₂pin₂. google.comgoogle.com These esters are generally stable, crystalline solids that are soluble in organic solvents and compatible with a wide range of reaction conditions, including chromatography. google.com

Trifluoroborate Salts : Potassium trifluoroborate salts (BF₃K) are another class of highly stable and useful boron derivatives. They are prepared by treating the corresponding boronic acid with an aqueous solution of KHF₂. Pyrazole trifluoroborates are typically crystalline, air-stable solids that are easy to handle. whiterose.ac.uk The trifluoroborate group is exceptionally stable, allowing for other chemical manipulations on the pyrazole ring without disturbing the boron moiety. For example, it is possible to perform chemoselective halogenation at the C4 position of a pyrazole-5-trifluoroborate, demonstrating the group's robustness. whiterose.ac.uk These salts are valuable reagents in Suzuki-Miyaura cross-coupling reactions.

The strategic choice between a free boronic acid, a pinacol ester, or a trifluoroborate salt depends on the specific requirements of the synthetic sequence, including purification methods, stability needs, and the conditions of subsequent reactions.

Novel and Green Synthetic Approaches for this compound

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods. These "green" approaches, such as microwave-assisted synthesis, solvent-free reactions, and the use of heterogeneous catalysts, are being increasingly applied to the synthesis of pyrazole derivatives.

Microwave-Assisted Synthetic Methods for Pyrazole Boronic Acid Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. osti.govdergipark.org.trnih.gov The application of microwave energy can be particularly advantageous for the synthesis of pyrazole derivatives.

For instance, the cyclocondensation reaction of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole core can be significantly accelerated under microwave irradiation. dergipark.org.tr Similarly, the acetylation of pyrazoles can also be efficiently carried out using microwave assistance. One-pot microwave-assisted methods for the synthesis of N-acetyl pyrazoles from chalcones, hydrazine (B178648) hydrate (B1144303), and acetic anhydride have been reported, demonstrating the potential for rapid and efficient synthesis. researchgate.net

While a direct microwave-assisted synthesis of this compound has not been extensively documented, the combination of microwave-assisted pyrazole formation and subsequent microwave-promoted acetylation presents a promising and rapid route to this target molecule.

| Precursors | Catalyst/Reagents | Solvent | Microwave Power | Time | Yield (%) | Reference |

| Chalcones, Hydrazine Hydrate, Acetic Anhydride | Fly-ash:PTS | Solvent-free | - | - | High | researchgate.net |

| 1,3-Dicarbonyls, Hydrazines | - | Ethanol | 100 W | 4 min | 82-96 | dergipark.org.tr |

| Acetophenone, Aromatic Aldehydes, Hydrazine Hydrate, Oxalic Acid | Acetic Acid | Ethanol | - | - | - | nih.gov |

| Substituted Hydrazines, β-Ketoesters | - | - | - | - | Excellent | rsc.org |

| Enaminonitrile, Malononitrile, Cyanoacetamide/Chloroacetic Acid | Sodium Ethoxide | - | 300 MW | 2-4 min | - | dergipark.org.tr |

Solvent-Free Methodologies in Pyrazole Boronic Acid Synthesis

The elimination of volatile organic solvents is a key principle of green chemistry, leading to safer processes and reduced environmental impact. Solvent-free reaction conditions, often coupled with microwave irradiation or mechanical grinding, have been successfully applied to the synthesis of pyrazole derivatives, including N-acetylated pyrazoles. osti.govresearchgate.net

A notable example is the solvent-free cyclization and acetylation of chalcones with hydrazine hydrate and acetic anhydride using a solid-supported catalyst like silica-sulfuric acid (SiO2-H2SO4) or fly-ash:H2SO4. osti.govresearchgate.net These reactions proceed efficiently to give high yields of the desired N-acetyl pyrazoles. The use of a solid catalyst simplifies the work-up procedure, as the catalyst can be easily removed by filtration.

| Reaction Type | Catalyst | Conditions | Yield (%) | Reference |

| Cyclization cum acetylation of chalcones | SiO2-H2SO4 | Solvent-free | High | researchgate.net |

| Cyclization cum acetylation of chalcones | Fly-ash:H2SO4 | Solvent-free | >75 | osti.gov |

| Synthesis of dihydropyrano[2,3-c]pyrazoles | Acidic Ionic Liquid | Solvent-free | High | sigmaaldrich.com |

| Synthesis of NH-pyrazoles | - | Grinding | - | researchgate.net |

Heterogeneous Catalytic Systems for Enhanced Synthetic Efficiency

The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. mdpi.com In the context of pyrazole synthesis, various heterogeneous catalysts have been explored to improve efficiency and sustainability.

For the formation of the pyrazole ring, catalysts such as nickel-based heterogeneous catalysts have been shown to be effective for the one-pot condensation of hydrazines, ketones, and aldehydes at room temperature. mdpi.com These catalysts can be recycled multiple times without a significant loss of activity. Other examples include the use of cerium-based catalysts and solid acid catalysts like Amberlyst-70.

| Catalyst | Reaction | Conditions | Key Advantages | Reference |

| Nickel-based heterogeneous catalyst | One-pot pyrazole synthesis | Room Temperature, Ethanol | Reusable up to 7 cycles | mdpi.com |

| [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium | Borylation of 1-Boc-4-halogenopyrazole | 25-110 °C, Alkali metal weak acid salt solution | - | mdpi.com |

| SiO2-H2SO4 | Solvent-free cyclization cum acetylation | - | Easily prepared, non-corrosive | researchgate.net |

| Fly-ash:H2SO4 | Solvent-free cyclization cum acetylation | - | Cost-effective, reusable | osti.gov |

| Acidic Ionic Liquid | Synthesis of dihydropyrano[2,3-c]pyrazoles | Solvent-free | Reusable catalyst, high yields | sigmaaldrich.com |

Advanced Synthetic Transformations and Applications of 1 Acetylpyrazole 4 Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions Involving 1-Acetylpyrazole-4-boronic Acid

Palladium catalysis is a cornerstone of contemporary synthetic chemistry, and this compound is a valuable substrate in these transformations. The acetyl group on the pyrazole (B372694) ring plays a crucial role, modulating the electronic properties and reactivity of the molecule. These reactions are instrumental in constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and materials science. organic-chemistry.orgyoutube.com

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. libretexts.org this compound is an effective coupling partner in these reactions, providing a direct route to 4-aryl and 4-heteroaryl pyrazoles. These products are significant scaffolds in medicinal chemistry. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. libretexts.orgresearchgate.net

The versatility of the Suzuki-Miyaura reaction with this compound is demonstrated by its compatibility with a wide range of coupling partners. It can react with various (hetero)aryl halides (bromides, chlorides) and pseudohalides (triflates) to produce the corresponding 4-substituted pyrazoles. nih.govcapes.gov.br

The reaction tolerates a variety of functional groups on the coupling partner, including both electron-donating and electron-withdrawing groups. nih.govresearchgate.net For instance, successful couplings have been reported with aryl halides containing methoxy, amino, and nitro groups. organic-chemistry.org However, some limitations exist. Very unstable boronic acids used in conjunction with halopyrazole partners can lead to low product yields due to protodeboronation, especially at higher temperatures. nih.gov Additionally, the presence of acidic functional groups like carboxylic acids or phenols on the coupling partner can sometimes inhibit the reaction by coordinating to the palladium center. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Partners for Pyrazole Boronic Acids/Esters

| Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 3-Amino-2-chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 99% | organic-chemistry.org |

| 5-Amino-2-chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 82% | organic-chemistry.org |

| 4-Bromoacetophenone | Pd(II) complex | KOH | H₂O | 94% | arkat-usa.org |

This table illustrates the broad applicability and efficiency of Suzuki-Miyaura couplings involving pyrazole-boron species with various substrates.

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst, ligand, base, and solvent. The ligand, in particular, is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

Ligands: Bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, and tBu₃P are often highly effective. nih.gova2bchem.com For example, XPhos-derived precatalysts have been shown to provide high yields in the coupling of bromopyrazoles. nih.gov In some cases, the addition of ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can increase product yields. capes.gov.br

Catalysts: Palladium(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) precatalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) that are reduced in situ are commonly used. organic-chemistry.orgresearchgate.net Second-generation Buchwald precatalysts (e.g., XPhos Pd G2) are also highly efficient for these transformations. rsc.orgorganic-chemistry.org

Bases: A base is required to activate the boronic acid. Inorganic bases like potassium phosphate (B84403) (K₃PO₄), sodium carbonate (Na₂CO₃), and potassium fluoride (B91410) (KF) are frequently employed. researchgate.netnih.gova2bchem.com

Solvents: The reaction is often performed in a mixture of an organic solvent and water, such as dioxane/water or toluene/water. Anhydrous conditions using solvents like dimethylformamide (DMF) have also been reported. nih.gova2bchem.com

The optimal conditions can vary significantly depending on the specific substrates being coupled. For instance, more challenging couplings, such as those involving less reactive aryl chlorides, may require more active catalyst systems and higher reaction temperatures. a2bchem.com

A key advantage of using this compound is the ability to achieve regiocontrolled synthesis. The boronic acid group is positioned at the C4 position of the pyrazole ring, ensuring that the Suzuki-Miyaura coupling exclusively forms the 4-substituted pyrazole isomer. This level of control is often difficult to achieve through other synthetic methods, which might produce a mixture of isomers. rsc.orgenamine.net This precise installation of aryl or heteroaryl groups at a specific location is critical for creating molecules with defined structures and, consequently, predictable biological activities or material properties.

While the Suzuki-Miyaura reaction is the most prominent application, pyrazole boronic acids can potentially participate in other palladium-catalyzed C-C bond-forming reactions. Although less common, palladium-catalyzed conjugate addition reactions of arylboronic acids to α,β-unsaturated carbonyl compounds are known. These reactions, often mediated by a palladium catalyst, allow for the formation of a carbon-carbon bond at the β-position of the carbonyl compound. The acetyl group on the pyrazole nitrogen could influence the reactivity in such transformations.

Suzuki-Miyaura Coupling with (Hetero)aryl Halides and Pseudohalides

Copper-Catalyzed Cross-Coupling Reactions

In addition to palladium, copper catalysts are also employed for cross-coupling reactions involving boronic acids. The Chan-Lam coupling, for example, is a copper-catalyzed method for forming carbon-heteroatom bonds, typically C-N or C-O bonds. researchgate.netorganic-chemistry.org

A copper-catalyzed C-N bond-forming reaction has been developed between arylboronic acids and N-acetylpyrazoles. researchgate.net This procedure works under neutral conditions without the need for an external base or ligand, demonstrating good functional group tolerance. researchgate.net Such reactions are valuable for synthesizing N-arylpyrazoles. Another study demonstrated the copper-catalyzed coupling of C-nitro-NH-azoles with arylboronic acids to produce N-aryl-C-nitroazoles. nih.gov While these examples showcase the N-arylation of the pyrazole ring, they highlight the utility of copper catalysis in functionalizing pyrazole derivatives using boronic acids as coupling partners. The specific use of this compound in copper-catalyzed C-C couplings is less documented but remains an area of potential synthetic exploration.

Chan-Lam Coupling for Carbon-Nitrogen and Carbon-Oxygen Bond Formation

The Chan-Lam coupling reaction stands as a significant copper-catalyzed cross-coupling method for the formation of carbon-heteroatom bonds, offering a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig reaction. organic-chemistry.orgwikipedia.org This reaction facilitates the creation of aryl ethers and aryl amines by coupling aryl boronic acids with alcohols and amines, respectively. wikipedia.org A key advantage of the Chan-Lam coupling is its ability to be performed at room temperature and open to the air, enhancing its operational simplicity. organic-chemistry.orgwikipedia.org

The mechanism, while complex and influenced by the lability of copper reagents, is understood to proceed through a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the final product and a Cu(I) species. wikipedia.org The reaction is often facilitated by an oxidant, which can be atmospheric oxygen, to regenerate the active copper catalyst. organic-chemistry.org

In the context of pyrazole-containing compounds, the Chan-Lam coupling has been effectively utilized. For instance, N-aryl pyrazoles have been synthesized in moderate to excellent yields via the Chan-Lam C-N coupling of various boronic acids with pyrazoles at room temperature, using a Cu(OAc)2/TEA catalytic system without the need for a specific ligand. asianpubs.org Research has also demonstrated the copper-catalyzed C-N bond formation between arylboronic acids and N-acylpyrazoles under neutral conditions, eliminating the need for a base or ligand. researchgate.net This highlights the versatility of the Chan-Lam coupling in functionalizing pyrazole scaffolds.

Table 1: Examples of Chan-Lam Coupling Reactions

| Coupling Partners | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl boronic acid + Amine/Alcohol | Copper complexes | Room temperature, open air | Aryl amine / Aryl ether | wikipedia.org |

| Aryl boronic acid + Pyrazole | Cu(OAc)2/TEA | Room temperature | N-aryl pyrazole | asianpubs.org |

| Aryl boronic acid + N-Acylpyrazole | Copper catalyst | Neutral, no base/ligand | N-aryl pyrazole | researchgate.net |

Applications in Diverse Heterocycle Functionalization

This compound and its derivatives are valuable reagents for the functionalization of a wide array of heterocycles. The pyrazole motif itself is a key component in many biologically active compounds. dntb.gov.ua The boronic acid functionality at the 4-position of the pyrazole ring allows for its introduction into various molecular scaffolds through cross-coupling reactions.

The synthesis of 1-alkylpyrazole-4-boronic acid pinacol (B44631) esters has been achieved through a multi-step process starting from pyrazole. google.com This involves iodination of the pyrazole ring, followed by alkylation and then a Grignard reagent exchange to install the boronic ester. google.com These pyrazoleboronic acid derivatives can then be used in reactions like the Suzuki coupling to attach the pyrazole unit to other heterocyclic systems.

Furthermore, the development of methods for the synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex has improved the accessibility and utility of this building block. researchgate.net The stable lithium hydroxy ate complex can be directly used in Suzuki couplings without the need for an additional base, simplifying the reaction procedure. researchgate.net This facilitates the incorporation of the 1-methylpyrazole-4-yl moiety into a range of heterocyclic structures, expanding the chemical space for drug discovery and materials science.

Emerging Cross-Coupling and Functionalization Reactions

Aminative Cross-Coupling Strategies

Recent advancements have led to the development of novel aminative cross-coupling strategies involving aryl boronic acids. One such method is a main group-catalyzed primary amination that can transform arylboronic acids into anilines. nih.gov This reaction is notable for its tolerance of various functional groups, including hydroxyl groups, terminal olefins, and benzyl (B1604629) ethers, which might be sensitive under other reaction conditions. nih.gov The ability to retain halide substituents on the arylboronic acid allows for subsequent orthogonal derivatization using transition-metal catalysis. nih.gov

While direct examples specifically using this compound in these novel aminative couplings are still emerging, the general compatibility of arylboronic acids suggests its potential applicability. The development of such methods expands the toolkit for introducing nitrogen-containing functionalities into molecules containing the pyrazole core.

Sequential and Tandem Reaction Sequences Utilizing this compound Derivatives

The versatility of this compound derivatives allows for their use in sequential and tandem reaction sequences, enabling the efficient construction of complex molecules. A key aspect of this is the ability to perform multiple, distinct chemical transformations in a single pot or in a stepwise fashion without the need for isolation of intermediates.

For example, a pyrazole boronic acid derivative can first participate in a Suzuki cross-coupling reaction to form a C-C bond with another aromatic or heterocyclic ring. The resulting bi-aryl system, still containing the pyrazole moiety, can then undergo further functionalization at other positions on either ring system. The acetyl group on the pyrazole nitrogen can also be removed or modified, providing another handle for subsequent reactions. The development of stable pyrazole boronate esters, such as the pinacol ester, facilitates their use in such multi-step sequences. google.comresearchgate.net

Integration with Click Chemistry Methodologies

Click chemistry, characterized by its simplicity, high efficiency, and biocompatibility, offers powerful tools for molecular assembly. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. wikipedia.orgnih.gov Boronic acids have been integrated with click chemistry for the synthesis of diverse and complex molecules. nih.gov

One strategy involves the "click" reaction of an azido-functionalized boronic acid with an alkyne, or vice versa, to create a triazole-linked boronic acid. mdpi.com This approach has been used to synthesize fluorescent boronic acids and other functional probes. nih.gov While copper catalysis is common in CuAAC, it can sometimes lead to the degradation of the boronic acid moiety. nih.govmdpi.com Therefore, careful optimization of reaction conditions or the use of alternative, copper-free click reactions like strain-promoted azide-alkyne cycloaddition (SPAAC) may be necessary. wikipedia.org

The integration of this compound with click chemistry could involve preparing an azido (B1232118) or alkyne-functionalized pyrazole boronic acid derivative. This would allow for the modular construction of complex molecules where the pyrazole unit is linked to another fragment via a stable triazole bridge, a strategy with potential applications in medicinal chemistry and materials science. nih.gov

This compound as a Versatile Synthetic Building Block

This compound has emerged as a highly versatile building block in organic synthesis due to the unique combination of the pyrazole ring and the boronic acid functionality. researchgate.netrsc.orgrsc.org The pyrazole core is a common motif in pharmaceuticals and agrochemicals, while the boronic acid group serves as a handle for a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The acetyl group at the N1 position of the pyrazole ring serves multiple purposes. It can act as a protecting group, modulating the reactivity of the pyrazole ring, and can be removed under specific conditions to allow for further functionalization at the nitrogen atom. The boronic acid at the C4 position allows for the regioselective introduction of the pyrazole moiety into various organic molecules.

The synthesis of derivatives, such as the pinacol ester of 1-alkylpyrazole-4-boronic acid, has further enhanced its utility by providing a more stable and easily handled form of the reagent. google.com These building blocks are instrumental in constructing complex molecular architectures, including bioconjugates and self-assembled structures. rsc.orgrsc.org The ability to form reversible covalent bonds with diols is another key feature of boronic acids that is exploited in the design of sensors and dynamic materials. rsc.org

Construction of Poly-Substituted Pyrazole Derivatives

This compound and its derivatives are valuable building blocks in the synthesis of polysubstituted pyrazoles. These pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govnih.gov The pyrazole scaffold is considered a "privileged structure," meaning it can bind to multiple biological targets. researchgate.netnih.govnih.gov

One common method for creating polysubstituted pyrazoles is through the Suzuki-Miyaura cross-coupling reaction. chemimpex.com This reaction involves the coupling of a boronic acid (or its ester) with an organohalide in the presence of a palladium catalyst. For instance, 1-acetyl-1H-pyrazole-4-boronic acid pinacol ester can be coupled with various aryl or heteroaryl halides to introduce a wide range of substituents at the 4-position of the pyrazole ring. researchgate.net This method is highly versatile and allows for the synthesis of a diverse library of compounds for biological screening. nih.gov

Another approach involves a one-pot synthesis where a 1,3-diketone is reacted with a hydrazine (B178648) derivative to form the pyrazole ring, which can then be further functionalized. mdpi.com Variations of this method, such as using α,β-unsaturated ketones or in situ formation of β-aminoenones, also provide access to a variety of substituted pyrazoles. nih.gov The use of catalysts like nano-ZnO can improve the efficiency and yield of these reactions. nih.gov

The table below showcases examples of polysubstituted pyrazole derivatives synthesized using boronic acid-based methods.

| Starting Materials | Reaction Type | Product | Significance |

| This compound pinacol ester, Aryl halide | Suzuki-Miyaura Coupling | 1-Acetyl-4-aryl-pyrazole | Access to diverse 4-substituted pyrazoles researchgate.net |

| N1-arylsydnone, Acetylene, Arylboronic acid | 1,3-Dipolar Cycloaddition/Suzuki Coupling | Polysubstituted N-arylpyrazole | Synthesis of novel bioactive compounds researchgate.net |

| 1,3-Diketone, Hydrazine, Arylboronic acid | Cyclocondensation/Suzuki Coupling | 1,3,5-Trisubstituted pyrazole | Efficient one-pot synthesis nih.govmdpi.com |

Synthesis of Complex Heterobiaryl Systems

The Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, is instrumental in constructing complex heterobiaryl systems using this compound and its derivatives. nih.gov These systems, which consist of two interconnected heterocyclic aromatic rings, are prevalent in many biologically active compounds and functional materials. The pyrazole-containing heterobiaryls are of particular interest due to the pyrazole ring's favorable pharmacological properties. researchgate.netnih.gov

The versatility of the Suzuki-Miyaura reaction allows for the coupling of this compound with a wide array of heterocyclic halides or triflates, leading to the formation of pyrazole-pyridine, pyrazole-pyrimidine, pyrazole-indole, and other heterobiaryl structures. The reaction conditions can often be tuned to accommodate various functional groups, making it a robust method for late-stage functionalization in the synthesis of complex molecules. researchgate.net

The development of efficient catalytic systems is crucial for the successful synthesis of these heterobiaryls. Palladium catalysts with specialized phosphine ligands are commonly employed to achieve high yields and selectivity. nih.gov The ability to create these complex structures opens up new avenues for designing novel drug candidates and advanced materials.

Strategic Applications in the Synthesis of Pharmaceutical Intermediates and Privileged Scaffolds

The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with diverse therapeutic applications. researchgate.netnih.govnih.gov this compound serves as a key intermediate in the synthesis of these important pharmaceutical compounds. Its ability to participate in cross-coupling reactions allows for the efficient introduction of the pyrazole moiety into larger, more complex molecules. researchgate.net

Examples of therapeutic areas where pyrazole-containing drugs have made a significant impact include:

Anti-inflammatory agents: Celecoxib, a selective COX-2 inhibitor. nih.gov

Anticoagulants: Apixaban. nih.gov

Anti-obesity drugs: Rimonabant. nih.gov

Analgesics: Difenamizole. nih.gov

Erectile dysfunction treatments: Sildenafil. nih.gov

The synthesis of these drugs often involves the strategic use of pyrazole boronic acids or their esters to build the core structure. The acetyl group in this compound can act as a protecting group for the pyrazole nitrogen, which can be removed later in the synthetic sequence if necessary. This highlights the strategic importance of this particular building block in the pharmaceutical industry.

| Drug | Therapeutic Area | Role of Pyrazole Scaffold |

| Celecoxib | Anti-inflammatory | Core structural component nih.gov |

| Apixaban | Anticoagulant | Key binding motif nih.gov |

| Rimonabant | Anti-obesity | Pharmacophore element nih.gov |

| Sildenafil | Erectile Dysfunction | Part of the core structure nih.gov |

Role in Catalysis and Reagent Activation

Boronic Acid-Mediated Activation of Carboxylic Acids

Boronic acids, including this compound, can act as catalysts to activate carboxylic acids for various chemical transformations. rsc.org This activation typically proceeds through the formation of a reactive acyloxyboron intermediate. google.com This intermediate is more electrophilic than the parent carboxylic acid, facilitating reactions with nucleophiles.

One of the most significant applications of this activation is in the direct amidation of carboxylic acids with amines. rsc.org This method avoids the need to convert the carboxylic acid into a more reactive derivative like an acid chloride, which can be unstable and generate stoichiometric waste. google.com The boronic acid-catalyzed amidation is often carried out under mild conditions and demonstrates high atom economy. rsc.org Research has shown that arylboronic acids are effective catalysts for this transformation, and cooperative catalysis with nucleophilic bases like DMAPO can further enhance reactivity. nih.gov

Potential as Brønsted-Lewis Acid Catalysts in Organic Transformations

The unique electronic nature of the boron atom in boronic acids allows them to function as Lewis acids. Furthermore, the hydroxyl groups on the boron atom can act as Brønsted acids. This dual acidic character enables boronic acids to potentially act as Brønsted-Lewis acid catalysts. In such a role, the Lewis acidic boron center could activate an electrophile, while the Brønsted acidic proton could activate a nucleophile, leading to a synergistic catalytic effect. rsc.org

This dual catalytic activity has been explored in reactions like the methanol-to-olefin (MTO) process, where the combination of Lewis and Brønsted acid sites can facilitate the initial carbon-carbon bond formation. rsc.org While specific studies on this compound as a dual catalyst are limited, its inherent properties make it a candidate for exploration in this area of catalysis.

Applications in Stereoselective Synthesis: Asymmetric Functionalizations

The field of asymmetric catalysis has seen the emergence of boronic acids in stereoselective transformations. A prominent example is the palladium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated enones. beilstein-journals.org This reaction creates a new stereocenter, and by using a chiral ligand in conjunction with the palladium catalyst, one enantiomer of the product can be selectively formed.

While the primary role of the boronic acid in this reaction is as a nucleophilic partner, the development of chiral boronic acids or the use of chiral additives that interact with the boronic acid could offer alternative strategies for achieving enantioselectivity. For instance, chiral diols can react with boronic acids to form chiral boronate esters, which could then participate in asymmetric reactions. The enantioselective conjugate addition of organoboronic acids to various acceptors has been achieved using chiral catalysts like (R)-3,3'-I2-BINOL. researchgate.net Although direct applications of this compound in this context are not extensively documented, the principles of asymmetric boronic acid chemistry suggest its potential for use in developing new stereoselective methods.

Mechanistic Insights and Computational Studies on 1 Acetylpyrazole 4 Boronic Acid Reactivity

Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming carbon-carbon bonds and represent a primary application for 1-acetylpyrazole-4-boronic acid. nih.govnih.gov The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

The canonical mechanism for the Suzuki-Miyaura cross-coupling reaction provides a detailed picture of the transformation involving an aryl halide and an organoboronic acid. libretexts.orgyoutube.com

Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, which reacts with an organic halide (e.g., an aryl bromide). The palladium center inserts itself into the carbon-halogen bond, increasing its oxidation state from Pd(0) to Pd(II). libretexts.org This step is often rate-determining and results in the formation of a square planar Pd(II) complex. For non-polarized substrates, this addition typically occurs in a concerted fashion, leading to cis-ligands on the metal center. libretexts.org

Transmetalation : This step involves the transfer of the organic moiety—in this case, the 1-acetylpyrazolyl group—from the boron atom to the palladium(II) center. researchgate.net For this to occur efficiently, the boronic acid must first be activated by a base. The base coordinates to the Lewis acidic boron atom, forming a more nucleophilic "ate" complex (a boronate). rsc.orgdeepdyve.com This boronate then reacts with the Pd(II)-halide complex, displacing the halide and placing both organic partners on the same palladium center. researchgate.net The transmetalation step is often considered the rate-limiting step in couplings involving functionalized heteroaromatic compounds. researchgate.net

Reductive Elimination : This is the final, bond-forming step. The two organic ligands, now positioned cis to each other on the palladium center, couple to form the new carbon-carbon bond. libretexts.org This process reduces the palladium's oxidation state from Pd(II) back to Pd(0), thereby regenerating the active catalyst which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

| Catalytic Step | Description | Change in Pd Oxidation State | Key Intermediates |

|---|---|---|---|

| Oxidative Addition | Insertion of the Pd(0) catalyst into the C-X bond of an organic halide. | 0 → +2 | LnPd(0), R-X → R-Pd(II)-X(L)n |

| Transmetalation | Transfer of the pyrazolyl group from the activated boronate to the Pd(II) center. | No Change | R-Pd(II)-X + R'-B(OR)3- → R-Pd(II)-R' |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | +2 → 0 | R-Pd(II)-R' → R-R' + LnPd(0) |

The boronic acid itself is not typically the active species in the transmetalation step. Its conversion to a more reactive derivative is essential.

Formation of Boronates : The primary role of the base in the Suzuki-Miyaura coupling is to activate the boronic acid. deepdyve.com The base attacks the empty p-orbital of the boron atom, forming a tetracoordinate boronate species [R-B(OH)₃]⁻. This increases the nucleophilicity of the organic group attached to boron, facilitating its transfer to the electrophilic palladium(II) center. rsc.orgdeepdyve.com

Alternative Pathways : Mechanistic studies have proposed two main pathways for transmetalation: the "boronate pathway" and the "oxo-palladium pathway." rsc.org

In the boronate pathway , the base activates the boronic acid first, as described above. rsc.org

In the oxo-palladium pathway , the base first reacts with the palladium(II) complex to form a more reactive hydroxo- or alkoxo-palladium species, which then readily reacts with the neutral boronic acid. rsc.org While both pathways are debated, the boronate pathway is generally favored under the basic conditions typical for Suzuki couplings. rsc.org

Protected Boronic Acids : To enhance stability and control reactivity, boronic acids are often used as their ester derivatives, most commonly the pinacol (B44631) ester. thermofisher.comsigmaaldrich.com this compound is frequently supplied as its pinacol ester for this reason. thermofisher.comsigmaaldrich.compharmaffiliates.com These esters can be hydrolyzed in situ to the active boronic acid or may participate in the catalytic cycle through slightly different activation mechanisms.

Understanding Ligand and Base Effects on Reaction Efficiency and Selectivity

The choice of ligands and base is critical for optimizing the efficiency and selectivity of cross-coupling reactions involving pyrazole (B372694) boronic acids. nih.govrsc.org

Ligand Effects : Ligands, typically electron-rich phosphines, play multiple roles: they stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its electronic and steric properties to fine-tune reactivity. researchgate.net For coupling nitrogen-containing heterocycles like pyrazoles, which can sometimes inhibit the catalyst, the use of bulky, electron-rich ligands is often crucial for achieving high yields. nih.govrsc.org Pyrazole-based P,N-ligands have also been specifically designed for Suzuki couplings. researchgate.net

Base Effects : The strength and nature of the base can significantly impact the reaction. Stronger bases can accelerate the formation of the boronate but may also promote side reactions like protodeboronation. rsc.orgdeepdyve.com Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govrsc.org The choice of base can also influence selectivity in competitive reactions, with less basic conditions sometimes favoring the reaction of boronic acids with lower pKa values. deepdyve.com

| Component | Role in Reaction | Examples | Impact on Efficiency/Selectivity |

|---|---|---|---|

| Ligands | Stabilize Pd catalyst; modulate steric/electronic properties. | Triphenylphosphine (PPh₃), Buchwald-type phosphines, P,N-bidentate ligands. nih.govresearchgate.net | Bulky, electron-rich ligands often improve yields for heteroaromatic couplings by promoting reductive elimination and preventing catalyst deactivation. nih.govrsc.org |

| Base | Activates boronic acid to form the nucleophilic boronate. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH. deepdyve.comnih.govrsc.org | Base strength affects the rate of boronate formation and can influence the rate of side reactions like protodeboronation. deepdyve.comed.ac.uk |

Computational Chemistry Approaches to Predict Reactivity and Selectivity

While specific computational studies on this compound are not widely published, methods like Density Functional Theory (DFT) are commonly used to predict the reactivity of related pyrazole derivatives and boronic acids. nih.govresearchgate.net These approaches provide valuable insights into molecular properties that govern chemical behavior.

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key predictors of reactivity. nih.gov A smaller HOMO-LUMO energy gap generally corresponds to higher chemical reactivity, as the molecule can more easily donate or accept electrons. nih.gov

Molecular Electrostatic Potential (MEP) : MEP maps visualize the electron density distribution on a molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For a pyrazole derivative, the nitrogen atoms and the carbonyl oxygen of the acetyl group would typically appear as regions of negative potential, indicating sites susceptible to electrophilic attack. nih.gov

Reactivity Descriptors : Global reactivity descriptors such as chemical hardness (resistance to electron transfer) and electrophilicity can be calculated to compare the relative reactivity of different compounds. nih.govresearchgate.net These computational tools can help in selecting optimal reaction conditions and predicting potential sites of reaction or side reactions.

Studies on Protodeboronation and Stability of this compound Derivatives

A significant challenge in the use of heteroaromatic boronic acids is their susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org

Mechanisms of Protodeboronation : This reaction is highly dependent on pH and can proceed through several pathways, including acid-catalyzed, base-catalyzed, and uncatalyzed hydrolysis. rsc.orgwikipedia.org For heteroaromatic boronic acids containing basic nitrogen atoms, such as pyrazoles, additional mechanisms can operate. ed.ac.ukwikipedia.org Studies on 5-pyrazolyl boronic acids have shown they can undergo rapid protodeboronation, potentially accelerated by fragmentation of zwitterionic intermediates formed under certain pH conditions. ed.ac.uk

Influence of the Acetyl Group : The N-acetyl group on this compound is an electron-withdrawing group. This would decrease the basicity of the pyrazole nitrogen atoms, potentially altering its susceptibility to protodeboronation compared to an N-unsubstituted pyrazole. The exact effect would depend on the specific pH-dependent mechanism at play.

Stability of Derivatives : The propensity for protodeboronation is a key driver for the use of more stable boronic acid derivatives. wikipedia.org Pinacol esters, such as 1-acetyl-1H-pyrazole-4-boronic acid pinacol ester, are significantly more stable towards protodeboronation and other decomposition pathways under typical reaction and purification conditions, making them preferred reagents in synthesis. rsc.org

| Factor | Influence on Protodeboronation/Stability |

|---|---|

| pH | Reaction rates are highly pH-dependent. Both acidic and basic conditions can catalyze protodeboronation. rsc.orgwikipedia.org |

| Temperature | Higher temperatures generally accelerate the rate of protodeboronation. |

| Substituents | The electronic nature of the pyrazole ring and its substituents (e.g., the N-acetyl group) influences the stability of the C-B bond. ed.ac.uk |

| Derivative Form | Pinacol esters are more stable and less prone to protodeboronation than the corresponding free boronic acids. rsc.org |

Future Research Directions and Potential Advancements

Development of Novel and Sustainable Synthetic Routes to 1-Acetylpyrazole-4-boronic Acid

Current synthetic strategies for pyrazole (B372694) boronic acids often rely on multi-step sequences or harsh reaction conditions, such as very low temperatures. google.com Future research will likely focus on developing more efficient, economical, and environmentally friendly methods for synthesizing this compound and its derivatives.

Key areas of exploration include:

C-H Borylation: Investigating direct C-H activation and borylation of a pre-formed 1-acetylpyrazole scaffold. Transition-metal-free C-H borylation protocols, in particular, represent a greener alternative to traditional methods that require halogenated precursors. researchgate.net

Green Chemistry Protocols: Emphasis will be placed on synthetic routes that utilize non-toxic solvents, recyclable catalysts, and energy-efficient conditions (e.g., microwave-assisted or solvent-free reactions). researchgate.netkoreascience.kr For instance, a patented method for a related compound involves using an alkali metal weak acid salt solution, which is a step towards more environmentally benign conditions. google.com

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Current Approach Example | Future Goal/Advancement | Potential Advantages |

| Multi-step Synthesis | Iodination, followed by alkylation and Grignard exchange/borylation. google.com | Development of a convergent one-pot synthesis. | Reduced step count, less waste, higher overall yield. |

| Catalysis | Palladium-catalyzed borylation of 1-Boc-4-halogenopyrazole. google.com | Transition-metal-free C-H borylation. | Lower cost, reduced metal contamination, greener process. researchgate.net |

| Reaction Conditions | Use of cryogenic temperatures (-90 °C) for lithiation. google.com | Ambient temperature reactions using novel catalysts or flow chemistry. | Improved energy efficiency, enhanced safety, and scalability. |

Exploration of New Catalytic Systems for Cross-Coupling and Functionalization

Palladium and copper complexes are the workhorses for the cross-coupling reactions of pyrazole boronic acids. researchgate.netresearchgate.netrsc.org However, the quest for more active, stable, and versatile catalysts is perpetual.

Future research will likely target:

Novel Metal Catalysts: Exploring earth-abundant and less toxic metals like nickel and iron as catalysts for Suzuki-Miyaura and other cross-coupling reactions. Nickel-catalyzed acyl Suzuki cross-couplings, for instance, have shown promise with other organoboron reagents. mdpi.com

Photoredox Catalysis: Utilizing synergistic photoredox and metal catalysis to enable novel transformations under mild conditions. researchgate.net This approach could open pathways to reactions that are inaccessible through traditional thermal methods.

Advanced Ligand Design: Designing and synthesizing new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to enhance the efficiency and substrate scope of existing catalytic systems. researchgate.netorganic-chemistry.org Protic pyrazole complexes themselves are being explored as versatile ligands in catalysis. mdpi.com

Heterogeneous Catalysts: Developing recyclable, solid-supported catalysts, such as palladium nanoparticles on functionalized supports, to simplify product purification and improve the sustainability of the process. researchgate.net

Expanding the Scope of Functionalization Reactions and Derivatization

The primary application of this compound is in Suzuki-Miyaura cross-coupling to form C-C bonds with aryl and heteroaryl halides. researchgate.neta2bchem.com Future work will aim to significantly broaden the repertoire of reactions and the diversity of accessible derivatives.

Potential avenues for expansion include:

Chan-Lam Coupling: Further exploring and optimizing Chan-Lam C-N and C-O cross-coupling reactions to synthesize a wider range of N-arylpyrazoles and O-arylpyrazoles, which are valuable motifs in medicinal chemistry. researchgate.net

Diverse Coupling Partners: Moving beyond standard aryl halides to include less reactive partners like aryl chlorides and triflates, as well as expanding the scope to include alkyl, alkenyl, and alkynyl groups. researchgate.net

Decarbonylative and Acyl Couplings: Investigating acyl Suzuki cross-coupling where the boronic acid couples with acyl electrophiles to form ketones, providing a catalytic alternative to classical methods. mdpi.com

Post-Coupling Derivatization: Developing strategies where the coupled products derived from this compound can undergo further selective functionalization on the pyrazole ring, using the initial coupling product as a versatile synthetic template. nih.gov

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. mdpi.comdoaj.org The integration of flow chemistry is a promising frontier for both the synthesis and application of this compound.

Key developments in this area could include:

Continuous-Flow Synthesis: Designing continuous-flow reactors for the multi-step synthesis of this compound, potentially integrating C-H borylation or other catalytic steps. This could enable safer handling of hazardous reagents and intermediates.

Flow-Based Cross-Coupling: Implementing Suzuki-Miyaura and other coupling reactions in flow systems. This has been demonstrated for the synthesis of 1,4-disubstituted pyrazoles and can lead to higher yields and shorter reaction times compared to batch methods. researchgate.netmdpi.comresearchgate.net

Automated Synthesis Platforms: Combining flow chemistry with automated platforms for high-throughput screening of reaction conditions (catalysts, ligands, solvents) and for the rapid generation of compound libraries based on the this compound scaffold for drug discovery and materials science.

The table below summarizes the potential benefits of adopting flow chemistry.

| Parameter | Batch Synthesis | Flow Chemistry | Advantage of Flow Chemistry |

| Scalability | Often challenging, requires process redesign. | Readily scalable by extending operation time. | Faster transition from lab to pilot scale. |

| Safety | Handling of large quantities of hazardous reagents. | Small reaction volumes at any given time. | Reduced risk of thermal runaway and exposure. |

| Reaction Time | Can be lengthy, from hours to days. | Significantly reduced, often to minutes. researchgate.net | Increased productivity and throughput. |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. | Higher reproducibility and selectivity. |

Strategic Applications in Advanced Organic Material Synthesis

While much of the focus on pyrazole derivatives has been in pharmaceuticals, their unique electronic and coordination properties make them attractive candidates for advanced materials. mdpi.com this compound, with its defined structure and reactive handles, is well-positioned to serve as a key building block in this domain.

Future research could strategically target its use in:

Metal-Organic Frameworks (MOFs): Using the pyrazole nitrogen atoms as coordinating sites for metal ions. The homocoupling of pyrazole boronic esters has already been shown to produce bipyrazoles that serve as ligands for flexible MOFs with applications in gas storage. rsc.orgosti.gov

Organic Light-Emitting Diodes (OLEDs): Synthesizing conjugated polymers and molecules where the pyrazole ring is incorporated to tune the electronic and photophysical properties. Pyrazole-containing compounds have been investigated for electroluminescent materials. rsc.org

Chemical Sensors: Designing molecules where the boronic acid moiety acts as a recognition site for saccharides or other analytes, while the pyrazole core functions as part of a fluorescent reporter system. wiley.com

Functional Polymers: Incorporating the pyrazole unit into polymer backbones or as pendant groups to create materials with specific thermal, optical, or coordination properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-acetylpyrazole-4-boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of acetylated pyrazole precursors with boronic acid reagents. For example, analogous pyrazole boronic acids are synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and base-mediated deprotection . Optimizing reaction temperature (60–100°C), solvent polarity (THF or dioxane), and stoichiometric ratios (boronate ester:aryl halide ≈ 1:1.2) can improve yields to >70%. Post-synthesis purification via silica gel chromatography or recrystallization is critical .

Q. How is this compound characterized structurally, and what analytical techniques validate purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies acetyl (δ ~2.3 ppm for CH₃) and boronic acid (δ ~8-10 ppm for B-OH) moieties.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- X-Ray Crystallography : Resolves bond angles and confirms boronic acid geometry in solid state .

- Purity : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and TLC (Rf comparison to standards) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a key intermediate in synthesizing bioactive pyrazole derivatives. For example:

- Anticancer Agents : Coupled with aryl halides to generate tubulin inhibitors (e.g., combretastatin analogs) .

- Antimicrobials : Functionalized with sulfonamide or nitro groups for structure-activity relationship (SAR) studies .

- Receptor Antagonists : Used in σ₁ receptor antagonist synthesis via regioselective substitution .

Advanced Research Questions

Q. How can researchers address contradictory data in cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions in reaction efficiency (e.g., low yields or side products) may arise from:

- Protodeboronation : Mitigated by using anhydrous solvents (e.g., degassed THF) and inert atmospheres.

- Steric Hindrance : Substituent positioning on the pyrazole ring affects reactivity. Computational modeling (DFT) predicts electron density distribution to guide substrate design .

- Catalyst Optimization : Screening ligands (e.g., SPhos vs. XPhos) improves turnover in sterically demanding reactions .

Q. What strategies enhance the hydrolytic stability of this compound in aqueous reaction systems?

- Methodological Answer :

- Protection as Trifluoroborate Salts : Converts boronic acid to potassium trifluoroborate (K+[Ar-BF₃]⁻), improving stability in protic solvents .

- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to minimize boroxine formation .

- Lyophilization : Store as a lyophilized powder under argon to prevent moisture-induced degradation .

Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole ring .

- Molecular Dynamics (MD) : Simulates solvent-catalyst interactions to optimize reaction trajectories (e.g., in DMF vs. toluene) .

- Docking Studies : Models binding affinities for target proteins (e.g., tubulin) to prioritize derivatives for synthesis .

Q. What are the challenges in scaling up this compound synthesis, and how can they be resolved?

- Methodological Answer :

- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat during boronation.

- Purification Bottlenecks : Replace column chromatography with continuous flow crystallization for gram-to-kilogram scaling .

- Byproduct Formation : Optimize stoichiometry (e.g., 1.1 eq. boronic ester) and employ inline IR monitoring for real-time adjustment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.